2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide
Description
2-(3-Methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 3-methylphenoxy group and a thiophen-3-ylmethyl substituent. Its structure combines aromatic (phenoxy) and heteroaromatic (thiophene) moieties, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-3-2-4-13(7-11)17-9-14(16)15-8-12-5-6-18-10-12/h2-7,10H,8-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMGWSACYRIARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with thiophen-3-ylmethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including temperature control, solvent recycling, and efficient mixing .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: The major products would include carboxylic acids and ketones.
Reduction: The major products would include amines and alcohols.
Substitution: The major products would depend on the nucleophile used but could include various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, 2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is investigated for its therapeutic potential. It could be used in the development of new pharmaceuticals targeting specific diseases .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications in electronics and nanotechnology .
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between 2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide and related acetamides:
Key Observations:
Structural Variations: Aromatic vs. Heteroaromatic Substituents: The target compound’s 3-methylphenoxy group contrasts with sulfonamide (K306) or thiazolidinone (Compound 25) moieties in analogs. These groups influence solubility and target binding; sulfonamides enhance enzyme inhibition (e.g., SHIP1 activation in K306) .
Synthetic Routes :
- The target compound likely employs acyl chloride intermediates (common in acetamide synthesis), similar to ’s two-step method. In contrast, K306 uses Boc deprotection and sulfonylation, emphasizing modular derivatization .
- One-step syntheses (e.g., bromoacetamide in ) are simpler but less flexible for introducing diverse substituents .
Physicochemical Properties: Melting Points: Sulfonamide-containing compounds (e.g., K306, m.p. 177–180°C) generally exhibit higher melting points than non-polar analogs due to hydrogen bonding . Spectroscopic Signatures: IR stretches for C=O (~1675 cm⁻¹) and S=O (~1340 cm⁻¹) are consistent across acetamides and sulfonamides, respectively .
Biological Relevance :
- While the target compound’s activity is unspecified, structural analogs show diverse applications: SHIP1 activation (K306) , anticancer activity () , and enzyme inhibition (Compound 25) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
